molecular formula C6H9ClO4 B3287675 Methyl 2-chloro-4-methoxy-3-oxobutanoate CAS No. 84746-34-9

Methyl 2-chloro-4-methoxy-3-oxobutanoate

Cat. No. B3287675
CAS RN: 84746-34-9
M. Wt: 180.58 g/mol
InChI Key: DVHIFOWHJGYUSZ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-methoxy-3-oxobutanoate” is a chemical compound with the molecular formula C6H9ClO4. It is a derivative of γ-Chloroacetic acid . The molecular weight of this compound is 180.58 g/mol.


Synthesis Analysis

The synthesis of “Methyl 2-chloro-4-methoxy-3-oxobutanoate” involves several steps. One method involves the reaction of methyl acetate at an internal temperature of 60 ℃. After the reaction is completed, the temperature is raised to 85-90 ℃ for reaction for 24 hours. After the reaction is complete, the reaction liquid is cooled to room temperature, stirred and added into cold aqueous hydrochloric acid solution for quenching reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-4-methoxy-3-oxobutanoate” is complex. It includes a chlorine atom (Cl), a methoxy group (-OCH3), and a carbonyl group (C=O) in its structure .


Chemical Reactions Analysis

“Methyl 2-chloro-4-methoxy-3-oxobutanoate” can undergo various chemical reactions. For instance, it can be alkylated with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane to afford the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-methoxy-3-oxobutanoate” is a liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not clearly mentioned in the available resources.

properties

IUPAC Name

methyl 2-chloro-4-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4/c1-10-3-4(8)5(7)6(9)11-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHIFOWHJGYUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-methoxy-3-oxobutanoate

Synthesis routes and methods

Procedure details

46.0 g Methyl 4-methoxyacetoacetate were dissolved in 500 ml dichloromethane. 28.1 ml Sulfuryl chloride were added in one portion. The reaction mixture was stirred overnight at room temperature. The solvent was removed under reduced pressure, the resulting residue was dissolved in 300 ml ethyl acetate and washed with 100 ml water and 100 ml brine. The organic layer was dried over MgSO4 and the solvent removed under reduced pressure. The resulting residue was purified by chromatography on silica gel with the eluent n-heptane:ethyl acetate=5:1=>2:1 to obtain 45.0 g 2-Chloro-4-methoxy-3-oxo-butyric acid methyl ester as a yellow oil.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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